molecular formula C15H16N2O3S2 B12513822 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate CAS No. 820216-44-2

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate

Cat. No.: B12513822
CAS No.: 820216-44-2
M. Wt: 336.4 g/mol
InChI Key: KZYFCPWGLOVVCS-SNVBAGLBSA-N
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Description

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate is a chemical compound that combines an indole structure with a thiophene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs catalytic systems such as nickel or palladium-based protocols. These methods include Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, and Suzuki–Miyaura couplings . These processes are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with various biological receptors, leading to diverse pharmacological effects. For example, thiophene derivatives have been shown to inhibit enzymes and modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate is unique due to its combination of an indole and thiophene sulfonate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

820216-44-2

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] thiophene-2-sulfonate

InChI

InChI=1S/C15H16N2O3S2/c1-10(16)8-11-9-17-15-12(11)4-2-5-13(15)20-22(18,19)14-6-3-7-21-14/h2-7,9-10,17H,8,16H2,1H3/t10-/m1/s1

InChI Key

KZYFCPWGLOVVCS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CC=CS3)N

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CC=CS3)N

Origin of Product

United States

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